REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:12]3[CH:14]([C:15](=[O:18])[NH:16][N:17]=2)[CH2:13]3)=[CH:7][CH:6]=1)(=O)C.CO.[OH-].[Na+].Cl>O>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:12]3[CH:14]([C:15](=[O:18])[NH:16][N:17]=2)[CH2:13]3)=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
2-(p-acetylaminophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=1C2CC2C(NN1)=O
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the product
|
Type
|
CUSTOM
|
Details
|
drying it under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1C2CC2C(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |